molecular formula C14H24N2S B13642995 3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine

3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine

Cat. No.: B13642995
M. Wt: 252.42 g/mol
InChI Key: NTHYXVINCGPABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various pharmacologically active molecules .

Preparation Methods

The synthesis of 3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl group and the propan-1-amine side chain. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. .

Scientific Research Applications

3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin. These compounds share the thiazole ring structure but differ in their functional groups and overall molecular architecture. The uniqueness of 3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine lies in its specific tert-butyl and propan-1-amine substitutions, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H24N2S

Molecular Weight

252.42 g/mol

IUPAC Name

3-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine

InChI

InChI=1S/C14H24N2S/c1-14(2,3)10-6-7-11-12(9-10)17-13(16-11)5-4-8-15/h10H,4-9,15H2,1-3H3

InChI Key

NTHYXVINCGPABR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=N2)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.